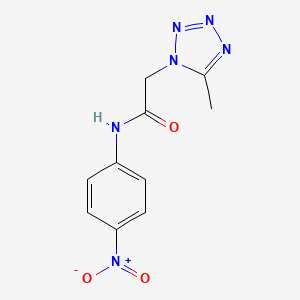![molecular formula C35H44N2O2S2 B11519709 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-(decyloxy)benzamide](/img/structure/B11519709.png)
N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-(decyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE is a complex organic compound that features a benzothiazole core, a tert-butylphenyl group, and a decyloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Tert-Butylphenyl Group: This step involves the reaction of the benzothiazole derivative with a tert-butylphenylmethyl halide under basic conditions.
Attachment of the Decyloxybenzamide Moiety: This final step involves the coupling of the intermediate with 4-(decyloxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzamide moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its antimicrobial and anticancer properties due to the presence of the benzothiazole core, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It can serve as a probe for studying enzyme interactions and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in oxidative stress pathways or proteins involved in cell signaling.
Pathways Involved: It can modulate pathways related to apoptosis (programmed cell death) and cell proliferation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Used as a precursor to biologically active natural products.
Uniqueness
N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-(DECYLOXY)BENZAMIDE stands out due to its unique combination of a benzothiazole core with a tert-butylphenyl group and a decyloxybenzamide moiety. This structure imparts unique electronic and steric properties, making it suitable for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C35H44N2O2S2 |
|---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-decoxybenzamide |
InChI |
InChI=1S/C35H44N2O2S2/c1-5-6-7-8-9-10-11-12-23-39-30-20-15-27(16-21-30)33(38)36-29-19-22-31-32(24-29)41-34(37-31)40-25-26-13-17-28(18-14-26)35(2,3)4/h13-22,24H,5-12,23,25H2,1-4H3,(H,36,38) |
InChI Key |
NDYAOBJEODQECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-methyl-7-(propan-2-yl)-1H-indol-3-yl]ethanamine](/img/structure/B11519631.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11519634.png)
![2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11519642.png)
![4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B11519662.png)
![(3E)-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11519669.png)
![2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11519670.png)

![(2E)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylprop-2-enamide](/img/structure/B11519683.png)

![(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one](/img/structure/B11519690.png)
![2,5-Bis{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B11519701.png)
![N'-{(Z)-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B11519706.png)
![(6Z)-6-(2,4-dichlorobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11519712.png)
![3'-(4-Ethoxyphenyl)-1-{[4-(4-fluorophenyl)piperazin-1-YL]methyl}-5'-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11519716.png)
